ethyl 6-amino-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The synthesis process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions of indole derivatives often involve the use of carboxylic acid activators . These compounds increase the conversion rate of carboxylic acid to carboxamide .Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of ethyl 6-amino-1H-indole-2-carboxylate, focusing on unique applications:
Inhibitors of E. coli MurD Ligase
This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors targeting the E. coli MurD ligase, an enzyme essential for bacterial cell wall synthesis, making it a potential target for antibiotic development .
Interleukin-2 Inducible T Cell Kinase Inhibitors
It is used in the synthesis of indolylindazoles and indolylpyrazolopyridines, which act as inhibitors of interleukin-2 inducible T cell kinase, important for regulating immune responses .
Hedgehog Pathway Inhibitors
The compound is a precursor for amide conjugates with ketoprofen, which inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, a pathway implicated in various cancers .
CRTH2 Receptor Antagonists
Ethyl 6-amino-1H-indole-2-carboxylate is involved in creating CRTH2 receptor antagonists, which have implications in treating allergic inflammation .
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
This compound is also used to prepare IDO inhibitors, which are significant in cancer treatment as they can modulate immune responses .
Cannabinoid CB1 Receptor Antagonists
It serves as a reactant for synthesizing cannabinoid CB1 receptor antagonists, which have potential therapeutic applications in obesity and addiction .
Antihypertriglyceridemic Agents
The compound is used to create N-(benzoylphenyl)-1H-indole-2-carboxamides, potent antihypertriglyceridemic agents, which can be used to treat high triglyceride levels in the blood .
Antiviral Agents
Derivatives of ethyl 6-amino-1H-indole-2-carboxylate have been reported to exhibit antiviral activity, particularly against influenza A virus strains .
Mechanism of Action
Target of Action
Ethyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
The mode of action of ethyl 6-amino-1H-indole-2-carboxylate involves its interaction with its targets, leading to various changes. For instance, indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Ethyl 6-amino-1H-indole-2-carboxylate, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
ethyl 6-amino-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRQTCJDBVMJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-1H-indole-2-carboxylate |
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